3-Hydrazino-6-(4-methylbenzyl)pyridazine

Lipophilicity Drug-likeness Permeability

Defaulting to simpler 3-hydrazinopyridazines risks non-reproducible lead optimization. The 4-methylbenzyl substituent at C6 shifts XLogP3-AA to 1.7 (vs. -0.1 for unsubstituted), directly aligning with lead-like chemical space and minimizing property optimization. The free -NHNH2 group enables single-step condensation with aldehydes or cyclocondensation with carboxylic acids, eliminating the two-step displacement-cyclization sequence required from the 3-chloro analog. This reduces procurement/labor costs and improves cumulative yield for triazolopyridazine and hydrazone library synthesis.

Molecular Formula C12H14N4
Molecular Weight 214.272
CAS No. 16172-85-3
Cat. No. B2722977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydrazino-6-(4-methylbenzyl)pyridazine
CAS16172-85-3
Molecular FormulaC12H14N4
Molecular Weight214.272
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC2=NN=C(C=C2)NN
InChIInChI=1S/C12H14N4/c1-9-2-4-10(5-3-9)8-11-6-7-12(14-13)16-15-11/h2-7H,8,13H2,1H3,(H,14,16)
InChIKeyMFVZDRKXMVXOCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydrazino-6-(4-methylbenzyl)pyridazine (CAS 16172-85-3): A Distinct 3-Hydrazinopyridazine Scaffold for Procurement in Drug Discovery


3-Hydrazino-6-(4-methylbenzyl)pyridazine (CAS 16172-85-3) is a disubstituted pyridazine heterocycle featuring a nucleophilic hydrazino group at the 3-position and a lipophilic 4-methylbenzyl substituent at the 6-position [3]. It belongs to the 3-hydrazinopyridazine class, a privileged scaffold with established antihypertensive and enzyme-inhibitory activities [1][2]. Unlike early-generation antihypertensive 3-hydrazinopyridazines such as hydralazine, this compound is not an approved drug but serves as a versatile building block for diversifying triazolopyridazine and hydrazone libraries in medicinal chemistry programs [4].

Why 3-Hydrazino-6-(4-methylbenzyl)pyridazine Cannot Be Interchanged with Common 3-Hydrazinopyridazine Analogs


Procurement decisions for 3-hydrazinopyridazine building blocks often default to the simplest or most inexpensive derivative; however, this practice overlooks critical structure-property divergences. The substitution pattern of 3-Hydrazino-6-(4-methylbenzyl)pyridazine—specifically the 4-methylbenzyl group at C6—confers a distinct combination of lipophilicity (XLogP3-AA = 1.7) and a topological polar surface area (TPSA = 63.8 Ų) that differs markedly from the unsubstituted 3-hydrazinopyridazine (XLogP3 = -0.1, TPSA = 63.8 Ų) and the direct aryl analog 3-hydrazino-6-(4-methylphenyl)pyridazine [1]. The hydrazino (-NHNH₂) moiety further differentiates it from the 3-chloro analog, which lacks the nucleophilic reactivity essential for hydrazone and triazole cyclization chemistries . These quantitative property differences directly impact solubility, passive permeability, and synthetic downstream diversification, making simple in-class substitution a source of non-reproducible outcomes in lead optimization programs [2].

Quantitative Procurement Evidence: How 3-Hydrazino-6-(4-methylbenzyl)pyridazine (CAS 16172-85-3) Compares to Its Closest Analogs


Enhanced Lipophilicity (XLogP3-AA) Relative to the Unsubstituted 3-Hydrazinopyridazine Parent Scaffold

3-Hydrazino-6-(4-methylbenzyl)pyridazine exhibits an XLogP3-AA of 1.7, compared to -0.1 for the unsubstituted 3-hydrazinopyridazine core [1][2]. This 1.8 log unit increase represents a ~63-fold higher predicted octanol/water partition coefficient, situating the compound within the optimal lipophilicity range (LogP 1–3) for oral bioavailability and passive membrane permeation in lead-like chemical space.

Lipophilicity Drug-likeness Permeability

Increased Conformational Flexibility (Rotatable Bonds) Differentiates This Benzyl Derivative from Direct Aryl Analogs

3-Hydrazino-6-(4-methylbenzyl)pyridazine possesses 3 rotatable bonds, compared to 2 rotatable bonds for the direct aryl analog 3-hydrazino-6-(4-methylphenyl)pyridazine (CAS 18772-77-5) [1]. The additional methylene spacer in the benzyl substituent introduces a torsional degree of freedom that permits the aromatic ring to adopt multiple orientations relative to the pyridazine core, as evidenced by crystallographic data on structurally analogous 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one, where the toluene ring is nearly perpendicular (dihedral angle 89.6°) to the heterocycle [2].

Conformational flexibility Binding entropy Scaffold diversity

Preserved Hydrazino Nucleophilicity Enables Synthetic Diversification Absent in the 3-Chloro Analog

The free hydrazino group (-NHNH₂) in 3-Hydrazino-6-(4-methylbenzyl)pyridazine provides a nucleophilic handle for condensation with aldehydes/ketones to form hydrazones and for cyclocondensation to yield [1,2,4]triazolo[4,3-b]pyridazines—a transformation that is chemically inaccessible from the 3-chloro-6-(4-methylbenzyl)pyridazine analog (CAS 339008-43-4) without prior displacement [1]. This reactivity is leveraged in anticonvulsant and antihypertensive programs where triazolopyridazine derivatives demonstrate oral ED₅₀ values as low as 6.2 mg/kg in maximal electroshock seizure models [2].

Synthetic accessibility Hydrazone formation Triazole cyclization

Differential Hydrogen Bond Donor Count Modulates Target Engagement Potential vs. N-Methylated Analogs

3-Hydrazino-6-(4-methylbenzyl)pyridazine presents 2 hydrogen bond donors (HBD), whereas a hypothetical N-methylated hydrazino analog would present only 1 HBD [1]. This difference is non-trivial: in the context of pyridoxal-phosphate (PLP)-dependent enzyme inhibition by 3-hydrazinopyridazines, the free -NH₂ of the hydrazino group forms a covalent Schiff base adduct with the PLP cofactor—an interaction abolished by N-alkylation [2]. The preservation of the primary amine character of the hydrazino is thus mechanistically required for PLP-dependent target engagement.

Hydrogen bonding Selectivity Kinase inhibition

Optimal Application Scenarios for Procuring 3-Hydrazino-6-(4-methylbenzyl)pyridazine (CAS 16172-85-3)


Medicinal Chemistry: Lead-Like Library Synthesis via Hydrazone and Triazolopyridazine Diversification

The hydrazino group permits single-step condensation with diverse aldehydes to generate hydrazone libraries, or cyclocondensation with carboxylic acid derivatives to access [1,2,4]triazolo[4,3-b]pyridazines—a substructure present in anticonvulsant leads with oral ED₅₀ values of 6.2–22.0 mg/kg [1]. The XLogP3-AA of 1.7 positions the compound within lead-like chemical space, minimizing the need for property optimization during early library enumeration [2].

PLP-Dependent Enzyme Inhibitor Design: Profiling Antihypertensive or Neurological Targets

Class-level evidence demonstrates that 3-hydrazinopyridazines with a free hydrazino group are potent in vitro inhibitors of PLP-dependent enzymes such as DOPA decarboxylase and GABA aminotransferase, with in vivo hypotensive activity emerging at bioactive doses [3][4]. This compound provides the requisite primary hydrazino pharmacophore while the 4-methylbenzyl substituent can be leveraged to probe ancillary binding pockets.

Synthetic Methodology Development: Evaluating Benzyl vs. Aryl Substituent Effects on Cyclization Regiochemistry

The 4-methylbenzyl group introduces a flexible methylene spacer, increasing rotatable bonds to 3 (vs. 2 for the aryl analog) . This structural feature can be exploited to study how conformational freedom influences the regiochemical outcome of triazole or tetrazole cyclizations, an area of active interest in heterocyclic methodology [5].

Comparative Procurement: Prioritizing This Derivative When Synthetic Efficiency Is Paramount

When the synthetic objective is triazolopyridazine or hydrazone formation, procuring this compound directly eliminates the two-step sequence required from the 3-chloro analog (displacement with hydrazine followed by cyclization), reducing procurement and labor costs while improving cumulative yield [6].

Quote Request

Request a Quote for 3-Hydrazino-6-(4-methylbenzyl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.